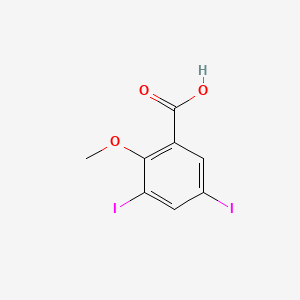![molecular formula C17H14N4O B14165711 4-[Di(pyridin-2-yl)amino]benzamide CAS No. 926633-53-6](/img/structure/B14165711.png)
4-[Di(pyridin-2-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Di(pyridin-2-yl)amino]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(pyridin-2-yl)amino]benzamide typically involves the condensation of 4-aminobenzamide with 2-aminopyridine derivatives. One common method involves dissolving isatoic anhydride and 2-aminopyridine in dimethylformamide (DMF) and refluxing the mixture for several hours. The reaction mixture is then concentrated under vacuum, and the product is isolated through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-[Di(pyridin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
4-[Di(pyridin-2-yl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-[Di(pyridin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
類似化合物との比較
Similar Compounds
2-Amino-N-(pyridin-2-yl)benzamide: This compound has a similar structure but with an amino group instead of the di(pyridin-2-yl)amino group.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound contains a chlorophenyl group and a pyridin-4-ylmethyl group, making it structurally similar.
Uniqueness
4-[Di(pyridin-2-yl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
926633-53-6 |
|---|---|
分子式 |
C17H14N4O |
分子量 |
290.32 g/mol |
IUPAC名 |
4-(dipyridin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H14N4O/c18-17(22)13-7-9-14(10-8-13)21(15-5-1-3-11-19-15)16-6-2-4-12-20-16/h1-12H,(H2,18,22) |
InChIキー |
SFKOZSRPIAVXFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N(C2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


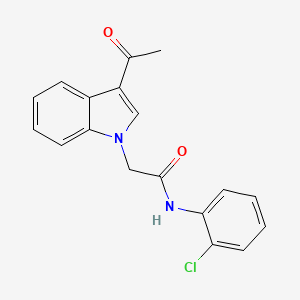


![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)
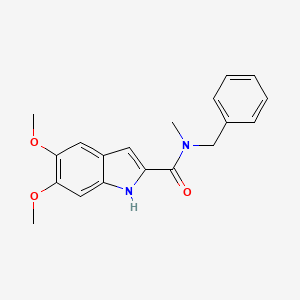

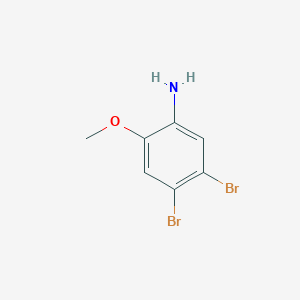
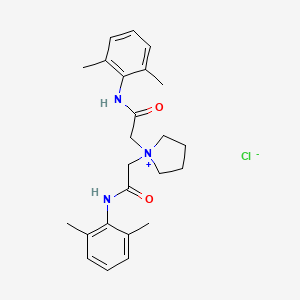
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
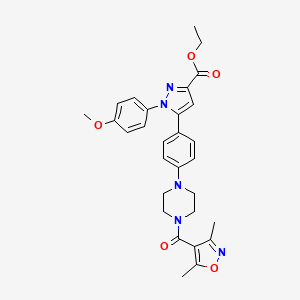
![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
